molecular formula C8H9ClN2O B067541 2-Chloro-1-(2,4-diaminophenyl)ethanone CAS No. 163595-54-8

2-Chloro-1-(2,4-diaminophenyl)ethanone

Cat. No.: B067541
CAS No.: 163595-54-8
M. Wt: 184.62 g/mol
InChI Key: AMEYPXQPBKGNSF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-diaminophenyl)ethanone (CAS 163595-54-8) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 ClN 2 O and a molecular weight of 184.62 g/mol, features a unique structure combining a reactive α-chloro ketone group with a diamino-substituted phenyl ring. Its primary research value lies in its dual functionality, which allows it to participate in various synthetic pathways. The 2-chloroethanone moiety acts as an excellent electrophile, susceptible to nucleophilic substitution reactions, making it a valuable building block for constructing more complex heterocyclic systems. Simultaneously, the aromatic 2,4-diamino group can function as a directing group in metal-catalyzed reactions or be further functionalized, for instance, via diazotization. This makes the compound a promising precursor in the synthesis of specialized chemicals, including potential pharmaceuticals, advanced materials, and ligands for catalysis. Researchers will find this compound is characterized by a predicted density of 1.348±0.06 g/cm 3 and a predicted boiling point of 413.3±30.0 °C. Every batch is supplied with a Certificate of Analysis to ensure consistent quality and reliability for your research applications. Intended Use: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human consumption use.

Properties

CAS No.

163595-54-8

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-1-(2,4-diaminophenyl)ethanone

InChI

InChI=1S/C8H9ClN2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,10-11H2

InChI Key

AMEYPXQPBKGNSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)C(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)CCl

Synonyms

Ethanone, 2-chloro-1-(2,4-diaminophenyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of complex pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block in drug discovery and development. The presence of both chloro and amino groups facilitates various chemical reactions such as nucleophilic substitution and coupling reactions.

Reactivity and Functionalization
The ketone group (C=O) in 2-Chloro-1-(2,4-diaminophenyl)ethanone is reactive towards nucleophiles, which can lead to the formation of diverse derivatives. This characteristic is critical in the synthesis of biologically active compounds. For example, reactions with amines can yield substituted amides or other nitrogen-containing heterocycles.

Industrial Applications

Detection and Neutralization
The compound has been identified as a neutralizing agent for organic solvents, making it useful in various industrial applications. Its ability to react with solvent vapors can enhance safety protocols in chemical manufacturing environments.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Aminoacetophenone Amino group on an aromatic ringLacks chloro substituent
2-Chloroacetophenone Chloro substituent but lacks amino groupMore reactive due to absence of amino group
N-(4-Aminophenyl)acetamide Contains both amine and acetamide groupsDifferent functional group leading to distinct reactivity
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone Hydroxy groups enhance reactivityPotential antioxidant properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toxicity and Substrate Limitations

  • Substrate inhibition occurs in 2-chloro-1-(2,4-dichlorophenyl)ethanone at concentrations >2.5 g/L due to cellular toxicity, reducing yields to 65.12% .

Industrial Relevance

  • The dichlorophenyl derivative is prioritized for antifungal production due to high enantioselectivity (>99.9% ee) . Fluorinated analogs (e.g., difluorophenyl ethanone) are niche intermediates for fluconazole but lack biocatalytic optimization .

Research Findings and Challenges

  • Biocatalyst Stability : Acinetobacter sp. ZJPH1806 maintains activity across 25–50°C for the dichlorophenyl compound, but yield drops at >40°C .
  • Solubility Enhancers: Cyclodextrins improve yields in dichlorophenyl ethanone reductions (e.g., 75% yield with methylated-β-cyclodextrin) but are unnecessary for pyrrole-based analogs .
  • Structural-Activity Relationships : Chlorine substituents enhance electrophilicity, favoring nucleophilic attack in antifungal intermediates, while methyl or methoxy groups reduce reactivity .

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-Chloro-1-(2,4-diaminophenyl)ethanone?

The compound can be synthesized via the Houben-Hoesch reaction, where resorcinol undergoes Friedel-Crafts acylation catalyzed by zinc chloride. Subsequent hydrolysis yields the intermediate 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, which can be further functionalized through aldol condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions . Optimization of reaction parameters, such as solvent choice (e.g., ether or ethanol) and temperature (0°C for acylation), is critical for yield and purity.

Q. How is this compound characterized in academic research?

Spectroscopic methods include:

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch for diaminophenyl groups). Sample preparation involves 5–10% solutions in CCl₄ or CS₂ for specific wavelength ranges .
  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight via parent ion detection. NIST databases provide reference fragmentation patterns .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

Advanced Research Questions

Q. How can glycerol concentration be optimized in biocatalytic reductions of this compound?

In asymmetric reductions mediated by Acinetobacter sp. ZJPH1806, glycerol acts as a co-solvent and co-factor regenerator. Experimental data show a yield increase from 5% to 20% (w/v) glycerol, peaking at 59.3% yield. Beyond 20%, viscosity impedes mass transfer, reducing efficiency. For example, at 25% glycerol, yield drops by ~15% due to diffusion limitations .

Q. How do pH and ionic strength affect yield and stereoselectivity in microbial reductions?

  • pH : The enzyme activity center’s dissociation state depends on pH. For Acinetobacter sp. ZJPH1806, a pH range of 6.0–8.0 maintains >99.9% enantiomeric excess (ee), but yield varies significantly. Maximum yield (56.2%) occurs at pH 7.6 .
  • Ionic Strength : Phosphate buffer ionic strength (0.05–0.2 M) has negligible impact on yield at pH 7.6, suggesting enzyme adaptability to ionic environments .
  • Contradictions : Guo et al. reported optimal pH 5.5 for Acinetobacter sp. SC13874, highlighting strain-specific enzyme behavior .

Q. How can researchers resolve contradictory data on optimal reaction conditions across studies?

Discrepancies (e.g., pH optima between studies) arise from microbial strain differences, substrate specificity, or assay conditions. To address this:

  • Compare enzyme kinetics (Km, Vmax) under standardized conditions.
  • Conduct cross-validation using immobilized enzymes or purified carbonyl reductase .

Q. What is the role of co-solvents like cyclodextrins in enhancing reaction efficiency?

Cyclodextrins (e.g., methylated-β-cyclodextrin) improve substrate solubility and stabilize enzymes. In Candida saturnus ZJPH1807-mediated reductions, cyclodextrin increases yield by 20–25% by forming inclusion complexes with hydrophobic substrates .

Q. How does temperature influence catalytic activity and stability?

For Acinetobacter sp. ZJPH1806, yields remain stable (55–59%) between 25–40°C, with ee >99.9%. At 50°C, yield drops by ~30% due to enzyme denaturation. Thermostable mutants or enzyme immobilization can mitigate thermal instability .

Key Recommendations for Methodological Rigor

  • Use controlled substrate feeding to avoid inhibition in biocatalytic systems .
  • Validate stereoselectivity via chiral HPLC or polarimetry .
  • Cross-reference spectral data with NIST or PubChem databases to confirm structural integrity .

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